molecular formula C11H5F3O2 B14911442 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde

5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde

Cat. No.: B14911442
M. Wt: 226.15 g/mol
InChI Key: UTAGWBCPJNDPIO-UHFFFAOYSA-N
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Description

5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde: is a chemical compound characterized by the presence of a furan ring substituted with a trifluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2,3,4-trifluorobenzaldehyde with furan derivatives under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with compounds containing active methylene groups in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. The use of microwave irradiation has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Reactions with nucleophiles to replace the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring and aldehyde group contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
  • 5-(4-Fluorophenyl)furan-2-carbaldehyde
  • 5-(2-Fluorophenyl)furan-2-carbaldehyde

Comparison: Compared to similar compounds, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H5F3O2

Molecular Weight

226.15 g/mol

IUPAC Name

5-(2,3,4-trifluorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H5F3O2/c12-8-3-2-7(10(13)11(8)14)9-4-1-6(5-15)16-9/h1-5H

InChI Key

UTAGWBCPJNDPIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=CC=C(O2)C=O)F)F)F

Origin of Product

United States

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